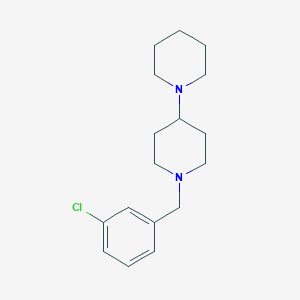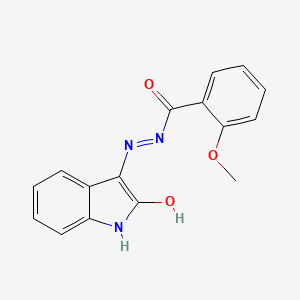
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). These enzymes play a key role in inflammation and cancer, respectively. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole can have a range of biochemical and physiological effects. For example, it can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, this compound has been shown to have antibacterial activity against certain strains of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in a range of assays, such as enzyme inhibition assays, cell viability assays, and Western blotting. Another advantage is its potency – this compound has been shown to be effective at low concentrations.
However, there are also limitations to using this compound in lab experiments. One limitation is its solubility – this compound is not very soluble in water, which can make it difficult to work with in certain assays. Another limitation is its stability – this compound can degrade over time, which can affect its activity and potency.
Future Directions
There are several future directions for research on 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole. One direction is to explore its potential as a drug candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further research could be done to optimize the synthesis method of this compound, in order to improve its yield and purity.
Synthesis Methods
The synthesis of 5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(2-bromoacetyl)phenyl 4-methylbenzenesulfonate with 3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole-5-carbohydrazide in the presence of triethylamine and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
5-(1-benzoxepin-4-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. It can also act as a potent inhibitor of certain enzymes, making it useful in drug discovery and development.
properties
IUPAC Name |
5-(1-benzoxepin-4-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-4-14-11(3-1)9-12(6-8-20-14)16-17-15(18-21-16)13-5-7-19-10-13/h1-4,6,8-9,13H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNYOICJZALUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)C3=CC4=CC=CC=C4OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5685058.png)
![8-(azepan-1-ylacetyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5685069.png)
![4-{1-[(1-ethylpiperidin-4-yl)acetyl]piperidin-3-yl}benzoic acid](/img/structure/B5685083.png)
![N-[(2-chlorophenyl)sulfonyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5685092.png)


![1-(cyclopentylcarbonyl)-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5685115.png)
![3,7-diacetyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5685118.png)

![N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5685129.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5685136.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5685159.png)
![6-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5685167.png)
